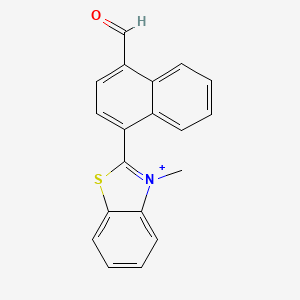
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring substituted with a formyl group and a benzothiazolium core with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Quaternization: The final step involves the quaternization of the benzothiazole nitrogen with a methylating agent such as methyl iodide to form the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazolium core can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 2-(4-Carboxynaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Reduction: 2-(4-Hydroxymethylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Substitution: Depending on the nucleophile used, various substituted benzothiazolium salts can be formed.
Scientific Research Applications
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The formyl and benzothiazolium groups can participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylnaphthalen-1-yl)-1,3-benzothiazole: Lacks the methyl group on the benzothiazolium core.
2-(4-Formylnaphthalen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium: Contains an ethyl group instead of a methyl group.
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzoxazol-3-ium: Contains an oxygen atom in place of the sulfur atom in the benzothiazolium core.
Uniqueness
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the combination of its formyl-substituted naphthalene ring and the methylated benzothiazolium core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
503855-07-0 |
|---|---|
Molecular Formula |
C19H14NOS+ |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H14NOS/c1-20-17-8-4-5-9-18(17)22-19(20)16-11-10-13(12-21)14-6-2-3-7-15(14)16/h2-12H,1H3/q+1 |
InChI Key |
PPFJXPSKDCXNMF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)

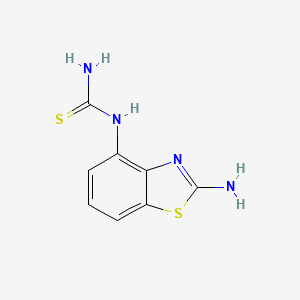
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
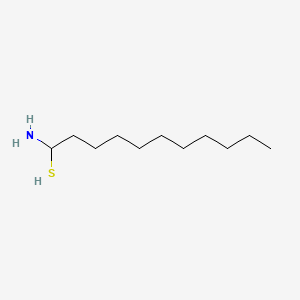
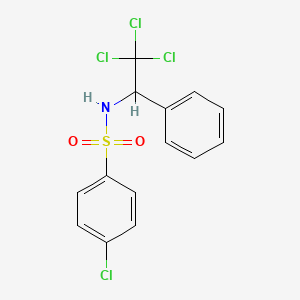
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
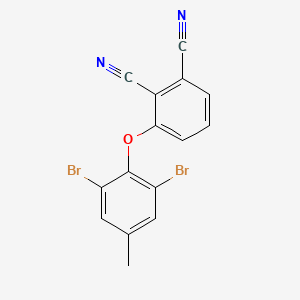
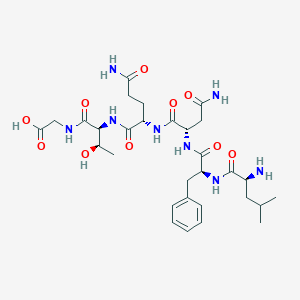
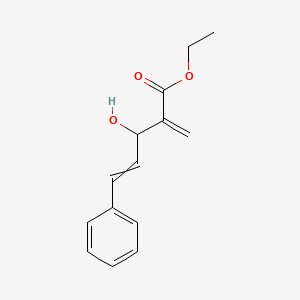
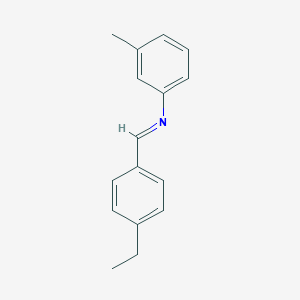
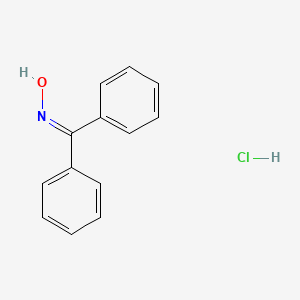

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
